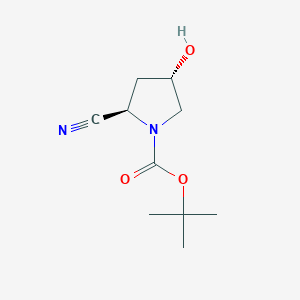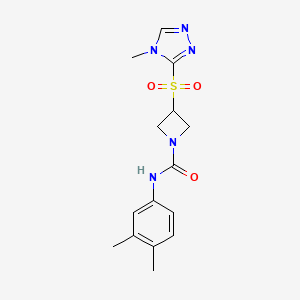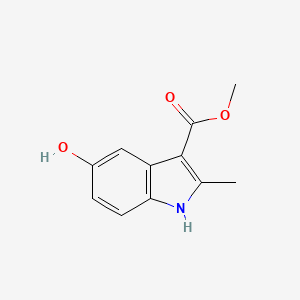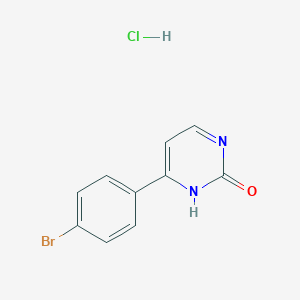
(2R,4S)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including protection-deprotection strategies, cyclization reactions, and stereoselective transformations. For example, compounds structurally related to (2R,4S)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate have been synthesized through methods that may involve Boc protection, N-methoxy-N-methyl amidation, and iodolactamization steps, highlighting the complexity and precision required in the synthesis of such molecules (Campbell et al., 2009).
Molecular Structure Analysis
X-ray crystallography and computational studies have been pivotal in analyzing the molecular structure of similar compounds. These studies provide detailed insights into the conformational preferences of the molecules, the orientation of substituents, and the stabilization mechanisms, such as intramolecular hydrogen bonding, that contribute to the molecule's stability and reactivity (Çolak et al., 2021).
Chemical Reactions and Properties
Chemical transformations involving (2R,4S)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate and its derivatives can include reactions such as fluorination, amidation, and esterification. These reactions are crucial for further functionalization and application in the synthesis of pharmacologically active compounds. The reactivity of such compounds towards different reagents and conditions underscores their versatility and utility in organic synthesis (Singh & Umemoto, 2011).
Scientific Research Applications
Synthesis and Medicinal Applications
(2R,4S)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate is involved in the synthesis of various medicinal compounds. For instance, it's used in the preparation of 4-fluoropyrrolidine derivatives, which are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives can be transformed into various intermediates like carboxamides and carbonitriles, showcasing the versatility of the compound in medicinal chemistry applications (Singh & Umemoto, 2011).
Chiral Auxiliary in Synthesis
This compound also serves as a chiral auxiliary in stereoselective synthesis. It's used in dynamic kinetic resolution processes to produce chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives. These derivatives are key building blocks for synthesizing biologically active compounds, demonstrating the compound's role in creating stereochemically complex structures (Kubo, Kubota, Takahashi, & Nunami, 1997).
Role in Enzyme-catalyzed Kinetic Resolution
In addition, (2R,4S)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate is involved in enzyme-catalyzed kinetic resolutions. It plays a part in processes where enzymes selectively react with one enantiomer in a set of chiral molecules, useful for producing compounds with high enantioselectivity, vital for creating pharmaceuticals (Faigl, Kovács, Balogh, Holczbauer, Czugler, & Simándi, 2013).
Utility in NMR Studies
Furthermore, this compound is used in the synthesis of fluorine-labeled derivatives for 19F NMR studies. These studies are crucial for understanding the molecular structure and dynamics of compounds, especially in the development of medicinal chemistry probes (Tressler & Zondlo, 2014).
properties
IUPAC Name |
tert-butyl (2R,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVNZVOSYRUJTH-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2r,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)
![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)
![3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2497798.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2497801.png)

![3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2497806.png)





![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)
